Cas no 2171785-42-3 (2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-methoxy-4-methylpentanoic acid)

2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-methoxy-4-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-methoxy-4-methylpentanoic acid
- 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-4-methoxy-4-methylpentanoic acid
- EN300-1526405
- 2171785-42-3
-
- インチ: 1S/C27H32N2O6/c1-26(2,34-3)15-22(23(30)31)28-24(32)27(13-8-14-27)29-25(33)35-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)
- InChIKey: AXTOAACNGIBLEP-UHFFFAOYSA-N
- SMILES: O=C(C1(CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C(=O)O)CC(C)(C)OC
計算された属性
- 精确分子量: 480.22603674g/mol
- 同位素质量: 480.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 10
- 複雑さ: 773
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- XLogP3: 3.6
2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-methoxy-4-methylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1526405-0.5g |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-4-methoxy-4-methylpentanoic acid |
2171785-42-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1526405-0.05g |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-4-methoxy-4-methylpentanoic acid |
2171785-42-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1526405-100mg |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-4-methoxy-4-methylpentanoic acid |
2171785-42-3 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1526405-50mg |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-4-methoxy-4-methylpentanoic acid |
2171785-42-3 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1526405-2500mg |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-4-methoxy-4-methylpentanoic acid |
2171785-42-3 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1526405-1.0g |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-4-methoxy-4-methylpentanoic acid |
2171785-42-3 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1526405-250mg |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-4-methoxy-4-methylpentanoic acid |
2171785-42-3 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1526405-10000mg |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-4-methoxy-4-methylpentanoic acid |
2171785-42-3 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1526405-5.0g |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-4-methoxy-4-methylpentanoic acid |
2171785-42-3 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1526405-0.25g |
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-4-methoxy-4-methylpentanoic acid |
2171785-42-3 | 0.25g |
$3099.0 | 2023-06-05 |
2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-methoxy-4-methylpentanoic acid 関連文献
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-methoxy-4-methylpentanoic acidに関する追加情報
Comprehensive Analysis of 2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-methoxy-4-methylpentanoic acid (CAS No. 2171785-42-3)
The compound 2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-methoxy-4-methylpentanoic acid (CAS No. 2171785-42-3) is a specialized peptide derivative with significant applications in pharmaceutical research and bioconjugation chemistry. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyclobutyl backbone, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in drug discovery and proteomics studies.
One of the key features of CAS No. 2171785-42-3 is its Fmoc-protected amino acid moiety, which is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group provides stability during synthesis while being easily removable under mild conditions, making it ideal for constructing complex peptide chains. This property aligns with current trends in precision medicine, where customized peptides are designed for targeted therapies. The compound’s methoxy-4-methylpentanoic acid segment further enhances its solubility and compatibility with biomolecular systems.
In the context of AI-driven drug design, 2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-methoxy-4-methylpentanoic acid has garnered attention for its potential in computational chemistry models. Researchers are leveraging machine learning algorithms to predict its interactions with protein targets, a topic frequently searched in scientific databases. Its cyclobutyl ring also contributes to conformational rigidity, a desirable trait for enzyme inhibitors and receptor modulators.
The compound’s applications extend to bioconjugation techniques, where it serves as a linker for attaching fluorescent probes or therapeutic payloads to biological macromolecules. This aligns with the growing demand for theranostic agents—a fusion of therapy and diagnostics—in oncology research. Users often search for “Fmoc-amino acid derivatives” or “peptide-based drug delivery”, highlighting the relevance of CAS No. 2171785-42-3 in these areas.
From a synthetic chemistry perspective, the compound’s stereochemical purity and functional group compatibility make it a versatile building block. Recent publications emphasize its utility in click chemistry and bioorthogonal reactions, which are pivotal for in vivo labeling studies. These attributes resonate with searches for “advanced peptide synthesis reagents” and “non-natural amino acids”.
Quality control of 2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-methoxy-4-methylpentanoic acid is critical, as impurities can affect downstream biological assays. Analytical methods such as HPLC and mass spectrometry are commonly employed, topics frequently queried in laboratory forums. The compound’s CAS No. 2171785-42-3 serves as a unique identifier for procurement and regulatory compliance, ensuring traceability in GMP environments.
In summary, CAS No. 2171785-42-3 represents a cutting-edge tool for peptide engineering and molecular biology. Its integration into high-throughput screening platforms and personalized medicine initiatives underscores its importance in modern science. As the demand for tailored therapeutics grows, this compound will likely remain a focal point in both academic and industrial research.
2171785-42-3 (2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-4-methoxy-4-methylpentanoic acid) Related Products
- 155862-90-1(N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide)
- 272-16-2(1,2-Benzisothiazole)
- 2365418-81-9(Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate)
- 1448133-55-8(N-cyclopropyl-1,3,5-trimethyl-N-2-(thiophen-2-yl)ethyl-1H-pyrazole-4-sulfonamide)
- 61077-67-6(1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)-)
- 1518486-61-7(1-(2-Amino-4-chlorophenyl)-2-ethoxy-ethanone)
- 1214385-62-2(Methyl 3-bromo-2-chloropyridine-4-carboxylate)
- 3421-76-9(2-Ethylnicotinic acid)
- 484022-71-1(8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide)
- 1251626-66-0(1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide)




